molecular formula C11H19NS B13249769 (3-Methylbutyl)[1-(thiophen-2-YL)ethyl]amine

(3-Methylbutyl)[1-(thiophen-2-YL)ethyl]amine

Cat. No.: B13249769
M. Wt: 197.34 g/mol
InChI Key: ZMOMQXHWOYIAOQ-UHFFFAOYSA-N
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Description

(3-Methylbutyl)[1-(thiophen-2-yl)ethyl]amine is an organic compound with the molecular formula C11H19NS and a molecular weight of 197.34 g/mol . This compound features a thiophene ring, which is a five-membered heterocyclic compound containing sulfur, and an amine group attached to a 3-methylbutyl chain. The presence of the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbutyl)[1-(thiophen-2-yl)ethyl]amine typically involves the reaction of thiophene-2-carboxaldehyde with 3-methylbutylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions include:

  • Solvent: Methanol or ethanol
  • Temperature: Room temperature to 50°C
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methylbutyl)[1-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction of the compound can lead to the formation of thiol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.

    Substitution: Alkyl halides or acyl chlorides as reagents for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiol derivatives

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

(3-Methylbutyl)[1-(thiophen-2-yl)ethyl]amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (3-Methylbutyl)[1-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-ethylamine: A similar compound with a thiophene ring and an ethylamine group.

    (3-Methylbutyl)amine: A compound with a 3-methylbutyl chain and an amine group, but without the thiophene ring.

Uniqueness

(3-Methylbutyl)[1-(thiophen-2-yl)ethyl]amine is unique due to the combination of the thiophene ring and the 3-methylbutyl chain. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that require both the aromaticity of the thiophene ring and the flexibility of the alkyl chain.

Properties

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

3-methyl-N-(1-thiophen-2-ylethyl)butan-1-amine

InChI

InChI=1S/C11H19NS/c1-9(2)6-7-12-10(3)11-5-4-8-13-11/h4-5,8-10,12H,6-7H2,1-3H3

InChI Key

ZMOMQXHWOYIAOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(C)C1=CC=CS1

Origin of Product

United States

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